molecular formula C17H14F2N4O B2537637 3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034371-27-0

3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No. B2537637
CAS RN: 2034371-27-0
M. Wt: 328.323
InChI Key: UEGPUOHNTQSWSX-UHFFFAOYSA-N
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Description

This compound is also known as Tegoprazan . It is a medicine used for treating gastroesophageal reflux disease and erosive esophagitis . The main pharmacological target for the treatment of gastric acid-related diseases is the proton pump hydrogen ion/potassium ion exchange ATPase .


Chemical Reactions Analysis

The compound belongs to the class of benzamides . Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group .

Scientific Research Applications

Nitric Oxide Donor

3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide: (let’s call it Compound A) belongs to the class of furoxans, which are known nitric oxide (NO) donors. NO is a crucial signaling molecule involved in vasodilation, platelet aggregation inhibition, apoptosis, and neurotransmission . Compound A’s unique fluorine substitution pattern enhances its photoinduced NO donor ability. Upon UV irradiation, it can release NO, making it valuable for spatiotemporal control of NO delivery .

Opioid Receptor Modulation

While not directly related to its NO properties, it’s interesting to note that certain benzamide derivatives exhibit opioid-like effects. For instance, 3,4-difluoro-U-47700 , a compound structurally related to our target, has been reported to cause opioid-like effects similar to heroin and fentanyl . Further research could explore the interaction of Compound A with opioid receptors.

Plant Hormone Analog

Indole derivatives play diverse roles in biology. One such derivative is indole-3-acetic acid , a plant hormone produced from tryptophan degradation. Although not identical to Compound A, the presence of an indole moiety suggests potential analogies. Investigating whether Compound A affects plant growth, development, or stress responses could be worthwhile .

Crystallography and Structural Studies

Compound A’s crystal structure and properties could be explored further. Researchers might investigate its crystallographic data, including bond angles, intermolecular interactions, and packing arrangements. Such studies contribute to our understanding of molecular behavior and reactivity .

Safety and Hazards

Tegoprazan was approved by the Ministry of Food and Drug Safety (MFDS) for marketing in July 2018 for the treatment of gastroesophageal reflux disease and erosive esophagitis . It was originally developed by Pfizer and later licensed to RaQualiaPharma for joint development .

properties

IUPAC Name

3,4-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-15-2-1-13(9-16(15)19)17(24)21-7-8-23-11-14(10-22-23)12-3-5-20-6-4-12/h1-6,9-11H,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGPUOHNTQSWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

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